methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable methoxy-substituted pyrrole can lead to the formation of the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine
- 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Uniqueness
Methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-3-6-7(10(13)15-2)4-11-8(6)5-12-9/h3-5,11H,1-2H3 |
InChI Key |
PILIEIPNGPAVLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=CN2)C(=O)OC |
Origin of Product |
United States |
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